molecular formula C18H24N6O2 B12464893 6-(3,5-dimethylpiperidin-1-yl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4-diamine

6-(3,5-dimethylpiperidin-1-yl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12464893
M. Wt: 356.4 g/mol
InChI Key: NFBACQQAEWHNBR-UHFFFAOYSA-N
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Description

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a piperidine ring, a nitropyrimidine core, and a phenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Construction of the Nitropyrimidine Core: The nitropyrimidine core is formed through a series of condensation reactions involving nitriles and amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Corresponding oxides

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific combination of structural elements, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C18H24N6O2/c1-11-4-6-14(7-5-11)20-18-21-16(19)15(24(25)26)17(22-18)23-9-12(2)8-13(3)10-23/h4-7,12-13H,8-10H2,1-3H3,(H3,19,20,21,22)

InChI Key

NFBACQQAEWHNBR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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